molecular formula C9H18N2O B1506425 N-Methyl-N-piperidin-3-ylmethyl-acetamide CAS No. 91086-13-4

N-Methyl-N-piperidin-3-ylmethyl-acetamide

Cat. No.: B1506425
CAS No.: 91086-13-4
M. Wt: 170.25 g/mol
InChI Key: DCBKFFCSDZBGFA-UHFFFAOYSA-N
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Description

N-Methyl-N-piperidin-3-ylmethyl-acetamide: is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 190.28 g/mol

Synthetic Routes and Reaction Conditions:

    Types of Reactions:

    • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

    • Substitution: Substitution reactions can introduce different functional groups into the compound.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

    • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

    Major Products Formed:

    • Oxidation: Piperidine-3-carboxylic acid derivatives.

    • Reduction: Piperidine-3-methylamine derivatives.

    • Substitution: Piperidine-3-ylmethyl derivatives with different functional groups.

    Scientific Research Applications

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms. Biology: It serves as a tool in biological research, particularly in studying enzyme interactions and protein binding. Medicine: Industry: Utilized in the production of various chemical products, including agrochemicals and polymers.

    Mechanism of Action

    The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to enzymes or receptors, leading to a cascade of biological effects.

    Comparison with Similar Compounds

    • N-Methyl-N-piperidin-4-ylmethyl-acetamide: A structural isomer with a different arrangement of atoms.

    • N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide: A compound with a similar structure but a different ring size.

    Uniqueness: N-Methyl-N-piperidin-3-ylmethyl-acetamide is unique due to its specific arrangement of atoms, which can influence its reactivity and biological activity compared to its isomers and similar compounds.

    This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity profile contribute to its importance in both research and industry.

    Would you like more information on any specific aspect of this compound?

    Properties

    IUPAC Name

    N-methyl-N-(piperidin-3-ylmethyl)acetamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H18N2O/c1-8(12)11(2)7-9-4-3-5-10-6-9/h9-10H,3-7H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DCBKFFCSDZBGFA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)N(C)CC1CCCNC1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H18N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30720305
    Record name N-Methyl-N-[(piperidin-3-yl)methyl]acetamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30720305
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    170.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    91086-13-4
    Record name N-Methyl-N-[(piperidin-3-yl)methyl]acetamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30720305
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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